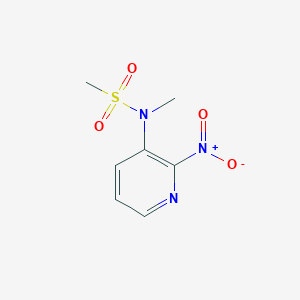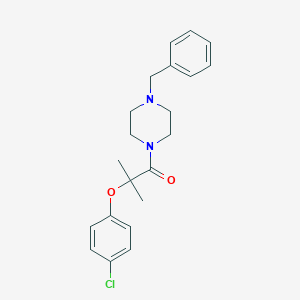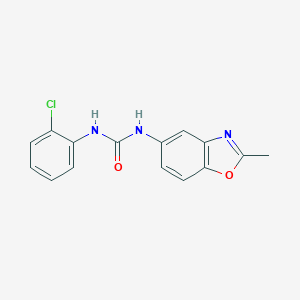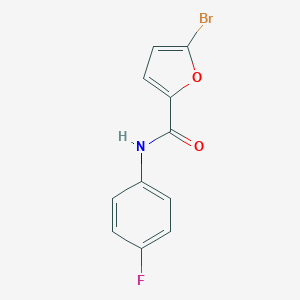![molecular formula C21H34N4O2 B240931 2-(4-Butylcyclohexyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B240931.png)
2-(4-Butylcyclohexyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Butylcyclohexyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile, also known as BOC-3-OMe, is a novel compound that has gained significant attention in the field of scientific research. This compound has been shown to have potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
作用機序
The mechanism of action of 2-(4-Butylcyclohexyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile involves the inhibition of various signaling pathways, including the PI3K/Akt and NF-κB pathways. 2-(4-Butylcyclohexyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile also inhibits the activity of various enzymes, including caspase-3 and COX-2. These inhibitory effects contribute to the anti-cancer, anti-inflammatory, and neuroprotective effects of 2-(4-Butylcyclohexyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile.
Biochemical and Physiological Effects:
2-(4-Butylcyclohexyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. 2-(4-Butylcyclohexyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile has also been shown to protect against oxidative stress-induced neuronal damage and improve cognitive function.
実験室実験の利点と制限
One advantage of using 2-(4-Butylcyclohexyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile in lab experiments is its high purity and yield. Additionally, 2-(4-Butylcyclohexyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of using 2-(4-Butylcyclohexyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research of 2-(4-Butylcyclohexyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile. One direction is to further investigate its potential as an anticancer agent and explore its effectiveness against different types of cancer. Another direction is to investigate its potential as an anti-inflammatory agent and explore its effectiveness in treating inflammatory diseases. Additionally, future research could focus on exploring the neuroprotective effects of 2-(4-Butylcyclohexyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile and its potential in treating neurodegenerative diseases. Finally, future research could focus on improving the solubility of 2-(4-Butylcyclohexyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile to make it more versatile in lab experiments.
合成法
The synthesis of 2-(4-Butylcyclohexyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile involves the reaction of 4-butylcyclohexanone with 3-(4-morpholinyl)propylamine in the presence of sodium ethoxide to form the intermediate product. The intermediate product is then reacted with 4-cyanophenyl isocyanate to yield the final product, 2-(4-Butylcyclohexyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile. The synthesis of 2-(4-Butylcyclohexyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile has been optimized to produce high yields and purity.
科学的研究の応用
2-(4-Butylcyclohexyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile has shown promising results in various scientific research applications. It has been shown to have potential as an anticancer agent, as it inhibits the proliferation of cancer cells by inducing apoptosis. Additionally, 2-(4-Butylcyclohexyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile has been shown to have potential as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines. 2-(4-Butylcyclohexyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile has also been shown to have potential as a neuroprotective agent, as it protects against oxidative stress-induced neuronal damage.
特性
製品名 |
2-(4-Butylcyclohexyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile |
|---|---|
分子式 |
C21H34N4O2 |
分子量 |
374.5 g/mol |
IUPAC名 |
2-(4-butylcyclohexyl)-5-(3-morpholin-4-ylpropylamino)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C21H34N4O2/c1-2-3-5-17-6-8-18(9-7-17)20-24-19(16-22)21(27-20)23-10-4-11-25-12-14-26-15-13-25/h17-18,23H,2-15H2,1H3 |
InChIキー |
MXVIYFUCYJQMEF-UHFFFAOYSA-N |
SMILES |
CCCCC1CCC(CC1)C2=NC(=C(O2)NCCCN3CCOCC3)C#N |
正規SMILES |
CCCCC1CCC(CC1)C2=NC(=C(O2)NCCCN3CCOCC3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 3-{5-[3-(ethoxycarbonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzoate](/img/structure/B240858.png)






![2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B240870.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B240872.png)


